Product packaging for 4-(1H-Pyrazol-1-yl)pyrimidine(Cat. No.:CAS No. 82892-95-3)

4-(1H-Pyrazol-1-yl)pyrimidine

Cat. No.: B3057601
CAS No.: 82892-95-3
M. Wt: 146.15 g/mol
InChI Key: KDWFNBXZXPESTD-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)pyrimidine ( 82892-95-3) is a heterocyclic compound with the molecular formula C7H6N4 and a molecular weight of 146.15. This pyrimidine-pyrazole hybrid scaffold is of significant interest in medicinal and agricultural chemistry due to its structural similarity to privileged bioactive molecules . Researchers utilize this core structure in the synthesis and exploration of novel compounds with potential antitumor, anticonvulsant, and antimicrobial activities . In agrochemical research, derivatives of this compound have been designed and evaluated for their herbicidal properties, showing promising activity against specific weed species by inhibiting root growth and chlorophyll synthesis . The compound serves as a key synthetic intermediate for further functionalization, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can source this compound commercially (CAS 82892-95-3) for their investigative applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4 B3057601 4-(1H-Pyrazol-1-yl)pyrimidine CAS No. 82892-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-3-10-11(5-1)7-2-4-8-6-9-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWFNBXZXPESTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559667
Record name 4-(1H-Pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82892-95-3
Record name 4-(1H-Pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 1h Pyrazol 1 Yl Pyrimidine and Its Derivatives

Classical Synthetic Approaches

Classical methods for the synthesis of 4-(1H-pyrazol-1-yl)pyrimidines remain fundamental in organic synthesis, providing reliable and versatile routes to this heterocyclic system. These approaches often involve the sequential construction of the pyrimidine (B1678525) and pyrazole (B372694) rings or the coupling of pre-functionalized precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of pyrazolylpyrimidines, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an aminopyrazole. mdpi.com This approach allows for the formation of the pyrimidine ring onto a pre-existing pyrazole core. The versatility of this method lies in the wide variety of commercially available or readily synthesized 1,3-dicarbonyl compounds and substituted aminopyrazoles, enabling access to a diverse range of derivatives. mdpi.commdpi.com

The reaction of 3-aminopyrazoles with β-enaminones represents a highly efficient method for the synthesis of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. mdpi.com The regioselectivity is controlled by the initial aza-Michael type addition-elimination, followed by cyclocondensation and dehydration to yield the final products. mdpi.com Similarly, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, β-ketonitriles, or other 1,3-biselectrophiles is a widely studied route. mdpi.comrsc.org

Starting Material 1Starting Material 2ProductYield (%)Conditions
3-Methyl-1H-pyrazol-5-amine(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one3-Methyl-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine96%Acetic acid, reflux, 3h
3-Amino-1H-pyrazole-4-carbonitrileEthyl acetoacetate7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileNot specifiedNot specified
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one83%Reflux, 7h

Reactions Involving Hydrazinopyrimidines

An alternative classical approach involves the use of hydrazinopyrimidines as key intermediates. In this strategy, a pre-formed pyrimidine ring bearing a hydrazine (B178648) group is reacted with a 1,3-dicarbonyl compound, such as acetylacetone, to construct the pyrazole ring. This method is particularly useful for the synthesis of 1-(pyrimidin-4-yl)pyrazoles.

The synthesis typically begins with a substituted pyrimidine, which is converted to a 4-hydrazinopyrimidine. For instance, 4-chloro-6-methyl-2-(methylthio)pyrimidine (B57538) can be reacted with hydrazine hydrate (B1144303) to yield 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine. researchgate.net This intermediate is then cyclized with a suitable diketone to afford the desired 4-(1H-pyrazol-1-yl)pyrimidine derivative. researchgate.net

Hydrazinopyrimidine Derivative1,3-Dicarbonyl CompoundProductYield (%)Conditions
4-Hydrazinyl-6-methyl-2-(methylthio)pyrimidineAcetylacetone4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-2-(methylthio)pyrimidineNot specifiedEthanol (B145695), reflux
2-Hydrazino-4-methyl-6-trifluoromethylpyrimidine1-Phenyl-3-(trifluoromethyl)propane-1,3-dione2-(3-Phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-4-methyl-6-(trifluoromethyl)pyrimidineNot specifiedNot specified
2-Ethoxy-5-fluoro-4-hydrazinopyrimidineCarbon disulfide5-Ethoxy-8-fluoro-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thioneNot specifiedTriethylamine, hydrogen peroxide

Multi-step Synthesis Strategies

Multi-step synthesis strategies provide access to more complex and specifically functionalized this compound derivatives that may not be accessible through one-pot cyclocondensations. These routes often involve the sequential construction of the heterocyclic rings followed by functional group interconversions.

One such strategy begins with the synthesis of a substituted aminopyrazole, which is then used to build the pyrimidine ring. For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate to form a dihydroxypyrazolo[1,5-a]pyrimidine intermediate. nih.gov This intermediate can then be subjected to chlorination using phosphorus oxychloride to yield a dichlorinated derivative, which serves as a versatile scaffold for further functionalization. nih.gov Another multi-step approach involves the initial synthesis of a pyrazole ester, which is subsequently reduced and oxidized to introduce a formyl group, providing a handle for further reactions. mdpi.com

IntermediateReagentsProductYield (%)
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPhosphorus oxychloride5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine61%
2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidineMorpholine, K2CO32-[(Benzyloxy)methyl]-7-morpholinopyrazolo[1,5-a]pyrimidine92%
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileMethyl iodide, DMF3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one70%

Advanced and Green Synthesis Techniques

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These advanced and green techniques aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents and reagents.

Ultrasound-Promoted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating methods. Sonochemistry can significantly accelerate reaction rates and improve yields in the synthesis of pyrazolylpyrimidines. researchgate.netscispace.com The formation of 2-(pyrazol-1-yl)pyrimidine derivatives through the cyclocondensation of 1-carboxamidino-pyrazoles with 4-methoxyvinyl-trifluoromethyl ketones is significantly enhanced under ultrasonic conditions. researchgate.netscispace.com This method often leads to cleaner reactions and simpler work-up procedures, with the products precipitating directly from the reaction mixture in high purity. researchgate.net The use of environmentally friendly solvents like ethanol further enhances the green credentials of this approach. researchgate.netscispace.com

A comparative study has shown that ultrasound-promoted synthesis of 2-(4,5-dihydro-1H-pyrazol-1-yl)pyrimidines is faster and provides better yields compared to classical heating methods. scispace.com For instance, a reaction that takes 24 hours under reflux conditions can be completed in just 60 minutes with ultrasound irradiation, with a significant increase in yield. scispace.com

Starting Material 1Starting Material 2Yield (Ultrasound)Yield (Conventional)Reaction Time (Ultrasound)Reaction Time (Conventional)
1-Carboxamidino-3-phenyl-4,5-dihydro-1H-pyrazole4-Methoxy-1,1,1-trifluorobut-3-en-2-one85%20%60 min24 h
1-Carboxamidino-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole4-Methoxy-1,1,1-trifluorobut-3-en-2-one82%Not specified60 minNot specified
1-Carboxamidino-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole4-Methoxy-1,1,1-trifluorobut-3-en-2-one88%Not specified60 minNot specified

Strategies for Post-Functionalization and Structural Diversification

Post-functionalization of the pre-formed this compound scaffold is a crucial strategy for generating libraries of analogues for structure-activity relationship (SAR) studies. This allows for the fine-tuning of the molecule's physicochemical and biological properties. Common strategies include electrophilic halogenation and cross-coupling reactions.

The introduction of a halogen atom onto the pyrazolylpyrimidine core provides a versatile handle for further modifications. rsc.org For example, halogenation at specific positions allows for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This enables the introduction of a wide variety of aryl and heteroaryl substituents. mdpi.comresearchgate.net

Furthermore, the strategic placement of functional groups during the initial synthesis can facilitate post-functionalization. For instance, a chloro-substituted pyrazolylpyrimidine can undergo nucleophilic substitution with various amines and alcohols to introduce diverse functionalities. nih.gov The development of deconstruction-reconstruction strategies, where the pyrimidine ring is opened and then re-closed with different partners, offers an innovative approach to structural diversification.

SubstrateReactionReagent/CatalystProductYield (%)
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidineSuzuki CouplingPhenylboronic acid, PdCl2(dppf)3-Phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine84%
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineSuzuki Coupling4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole5-(1H-Pyrazol-4-yl)-7-chloro-2-methylpyrazolo[1,5-a]pyrimidineNot specified
4-((1H-Benzo[d] mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazol-1-yl)oxy)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-oneNucleophilic SubstitutionAniline4-(Phenylamino)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-oneNot specified

Structure Activity Relationship Sar Investigations

Impact of Substituents on the Pyrimidine (B1678525) Ring for Biological Activity

The substitution pattern on the pyrimidine ring of 4-(1H-pyrazol-1-yl)pyrimidine derivatives significantly influences their biological effects. nih.gov Research into their herbicidal properties has revealed that the nature of the substituent at the 6-position of the pyrimidine ring is a key determinant of the type and potency of activity. nih.gov

For instance, the presence of an alkynyloxy group at the 6-position was found to be critical for the bleaching activities of these compounds. nih.gov When this group was substituted with other functionalities such as alkoxy, amino, alkylthio, or alkylsulfonyl groups, the bleaching effect was reduced. nih.govresearchgate.net Conversely, compounds featuring an amino group at the C6-position of the pyrimidine ring demonstrated potent inhibitory effects on weed root growth. nih.gov

In a different context, a series of 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives were evaluated as potential anticancer agents through the inhibition of cyclin-dependent kinase 2 (CDK2). nih.gov The introduction of a pyrazole-derived group at the C2-amino position of the pyrimidine ring led to the discovery of potent CDK2 inhibitors. nih.gov

The following table summarizes the observed impact of various substituents on the pyrimidine ring on the biological activity of this compound analogs.

Pyrimidine Ring Position Substituent Observed Biological Activity Reference
6AlkynyloxyImportant for bleaching herbicidal activities. nih.govresearchgate.net
6AminoExhibited excellent inhibition of weed root growth. nih.gov
6Alkoxy, Alkylthio, AlkylsulfonylDiminished bleaching activities compared to alkynyloxy. nih.govresearchgate.net
2N-(1H-Pyrazol-4-yl)Potent inhibition of CDK2. nih.gov

Influence of Substituents on the Pyrazole (B372694) Ring

Substituents on the pyrazole ring also play a pivotal role in modulating the biological activity of this compound compounds. The electronic and steric properties of these substituents can fine-tune the interaction of the molecule with its biological target.

In the development of herbicidal agents, specific substitutions on the pyrazole ring were found to be highly effective. One of the most potent compounds for inhibiting root growth featured a trifluoromethyl group at the 3-position and a methyl group at the 5-position of the pyrazole ring. nih.gov The electron-withdrawing nature of the trifluoromethyl group is a common feature in many biologically active molecules. frontiersin.org

Further studies have indicated that the presence of electron-withdrawing groups on the pyrazole ring can enhance the antinociceptive efficacy of pyrazole analogs. frontiersin.org In the context of CDK2 inhibitors, N-alkylation of the pyrazole ring attached at the C2-NH position of the pyrimidine was detrimental to both CDK2 inhibition and antiproliferative activity. nih.gov

The table below outlines the influence of specific substituents on the pyrazole moiety on the biological activity of the parent compound.

Pyrazole Ring Position Substituent Observed Biological Activity Reference
3TrifluoromethylPart of a highly potent herbicidal compound. nih.gov
5MethylPart of a highly potent herbicidal compound. nih.gov
GeneralElectron-withdrawing groupsCan enhance antinociceptive efficacy. frontiersin.org
1 (on C2-NH linked pyrazole)AlkylationDetrimental to CDK2 inhibition and antiproliferative activity. nih.gov

Role of Positional Isomerism in Activity Modulation

Positional isomerism, which involves the differential placement of substituents or the pyrazole ring itself, is a critical factor in determining the biological activity of pyrazolylpyrimidines. dergipark.org.trsolubilityofthings.com Even subtle changes in the arrangement of atoms can lead to significant differences in how a molecule fits into a binding site. solubilityofthings.com

The point of attachment of the pyrimidine ring to the pyrazole ring has been shown to be crucial for herbicidal activity. A comparison between a compound where the pyrimidine was attached to the 1-position of the pyrazole ring and an analog where it was attached to the 5-position revealed that the substitution position on the pyrazole ring played a significant role in herbicidal efficacy. researchgate.net

In the pursuit of CDK2 inhibitors, the topology of the pyrazole ring at the C4 position of the pyrimidine was investigated. A compound with a 1-methyl-1H-pyrazol-5-yl moiety at this position was found to be less active against CDK2 than its 1-methyl-1H-pyrazol-4-yl counterpart, highlighting the dependency of kinase inhibition on the pyrazole's point of attachment. nih.gov Similarly, the arrangement of substituents on the pyrimidine ring can have a profound impact. In a study on rhodium(III) complexes with pyrimidine-based ligands, two isomers were synthesized: one with phenyl groups at the 2- and 5-positions of the pyrimidine ring and another with phenyl groups at the 2- and 6-positions. The latter, being less sterically hindered, exhibited higher cytotoxic activity against certain cancer cell lines. researchgate.netbohrium.com

The following table illustrates the impact of positional isomerism on the biological activity of pyrazolylpyrimidine derivatives.

Isomeric Variation Compound 1 Compound 2 Impact on Activity Reference
Pyrazole linkage to PyrimidinePyrimidine at pyrazole N1Pyrimidine at pyrazole C5Position on pyrazole ring is important for herbicidal activity. researchgate.net
Pyrazole position on Pyrimidine4-(1-methyl-1H-pyrazol-4-yl)4-(1-methyl-1H-pyrazol-5-yl)The 4-yl isomer was a more potent CDK2 inhibitor. nih.gov
Phenyl position on Pyrimidine2,5-diphenylpyrimidine ligand2,6-diphenylpyrimidine ligandThe 2,6-isomer complex showed higher cytotoxicity. researchgate.netbohrium.com

Structure-Guided Optimization Methodologies

Modern drug discovery and agrochemical development heavily rely on structure-guided optimization techniques to design more potent and selective molecules. These methodologies use detailed structural information of the target protein to inform the design of complementary ligands.

X-ray crystallography has been instrumental in the development of 4-(pyrazol-4-yl)-pyrimidine derivatives as selective CDK4/6 inhibitors. By obtaining crystal structures of representative compounds bound to monomeric CDK6, researchers were able to identify key potency and selectivity determinants. acs.org This structural insight allows for the rational design of new analogs with improved properties.

In another example, molecular docking studies were employed to understand the affinity profile of pyrazolo[4,3-e] nih.govacs.orgiaea.orgtriazolo[1,5-c]pyrimidine derivatives for adenosine (B11128) receptors. plos.org These computational models helped to rationalize why the synthesized compounds were potent and selective antagonists for the hA3 adenosine receptor. Docking studies can predict the binding mode of a ligand in the active site of a protein, providing valuable information for further optimization. plos.org The development of CHK1 inhibitors also benefited from structure-based design, where understanding the binding of inhibitors through crystallography guided the evolution of potent and selective compounds. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), offer a foundational understanding of the intrinsic properties of 4-(1H-Pyrazol-1-yl)pyrimidine. These methods allow for the precise modeling of the molecule's geometry and electronic distribution.

Density Functional Theory (DFT) is a cornerstone of computational studies on pyrazolylpyrimidine derivatives, providing reliable insights at a manageable computational cost. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed, often with basis sets like 6-311++G(d,p) or 6-31G**, to perform these calculations. jchemrev.comnih.govresearchgate.net

DFT is primarily used for the geometry optimization of the molecule, which determines the most stable three-dimensional arrangement of its atoms. researchgate.net These optimized structures serve as the basis for calculating a variety of other properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), electronic properties, and parameters for structure-activity relationship (SAR) studies. researchgate.netjchemrev.com For instance, DFT calculations have been successfully used to investigate the equilibrium geometry and electronic structure of various pyrazole (B372694) and pyrimidine (B1678525) derivatives, with results showing good correlation with experimental data. researchgate.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to undergo electronic excitation. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. mdpi.com DFT calculations are the standard method for computing these orbital energies and the resulting gap, which demonstrates how charge transfer can occur within the molecule. jchemrev.comnih.gov For related pyrazole derivatives, HOMO-LUMO energy gaps have been calculated to be around 4-5 eV, indicating significant stability but also the potential for charge-transfer interactions. mdpi.combohrium.com

Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors for Related Pyrazole/Pyrimidine Compounds.
Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
Pyranopyrazole derivative-9.345-2.6666.679DFT mdpi.com
Pyrazolopyrimidine derivative-6.260-0.5525.708DFT researchgate.net
Pyrazolopyrimidine derivative-5.523-0.0165.507DFT researchgate.net

Note: The values presented are for structurally related compounds and serve to illustrate the typical range and application of HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue to green) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would show the most negative potential concentrated around the nitrogen atoms of both the pyrimidine and pyrazole rings due to their lone pairs of electrons. uni-muenchen.denih.gov These nitrogen atoms, therefore, represent the most probable sites for protonation and coordination with metal ions. The hydrogen atoms, particularly those attached to the carbon rings, would exhibit positive potential, making them susceptible to interactions with nucleophiles. researchgate.net

Table 2: Selected Geometrical Parameters for a Related 2-(2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine.
ParameterValueReference
N2pyrazole–N1pyrazole–C4pyrimidine–N3pyrimidine torsion angle177° rsc.org
Intramolecular O-H···N bond distance (to N1pyrimidine)2.59 Å rsc.org

Note: These parameters are for a substituted derivative and illustrate the type of data obtained from structural analyses.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. rsc.orgresearchgate.net In the context of this compound and its derivatives, docking simulations are extensively used in drug discovery to understand how these compounds might interact with biological targets such as enzymes or receptors. acs.orgsioc-journal.cn

Studies have shown that pyrazolylpyrimidine scaffolds can be docked into the active sites of various enzymes. For example, derivatives have been modeled as inhibitors of cyclin-dependent kinases (CDKs), tubulin, and succinate (B1194679) dehydrogenase. rsc.orgacs.orgsioc-journal.cn These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. sioc-journal.cn The results of docking studies can rationalize the observed biological activity of a compound and guide the design of new, more potent derivatives. researchgate.net For instance, the docking of N-(4-methyl)phenyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide into the active site of succinate dehydrogenase revealed two hydrogen bonds and a cation-π interaction, explaining its fungicidal activity. sioc-journal.cn

Theoretical Insights into Photophysical Properties

The photophysical properties of a molecule describe its behavior upon interaction with light, including absorption, fluorescence, and phosphorescence. Time-dependent DFT (TD-DFT) is the primary computational method used to investigate the excited states of molecules and interpret their photophysical behavior. bohrium.comrsc.org

Theoretical studies on pyrazolylpyrimidine systems have provided deep insights into their electronic transitions. rsc.orgresearchgate.net The absorption spectra are often characterized by transitions with significant charge-transfer character, such as intraligand charge transfer (ILCT) or, in metal complexes, metal-to-ligand charge transfer (MLCT). researchgate.netacs.org For example, in some pyrazolo[1,5-a]pyrimidines, TD-DFT calculations have shown that the absorption and emission properties are tunable by adding electron-donating or electron-withdrawing groups. rsc.org Electron-donating groups tend to favor higher absorption and emission intensities. rsc.org

Furthermore, theoretical calculations can help elucidate the pathways of deactivation from an excited state, including radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) processes. rsc.orgresearchgate.net Studies on related systems have identified the specific molecular vibrations that contribute most to non-radiative deactivation and have calculated the wavelengths for fluorescence and phosphorescence, which often show excellent agreement with experimental data. rsc.orgresearchgate.net

Research on Biological Activities and Molecular Mechanisms

Enzyme and Receptor Inhibition Studies

Kinase Inhibition Research

The 4-(1H-pyrazol-1-yl)pyrimidine core has been extensively utilized in the development of kinase inhibitors, demonstrating a versatile foundation for achieving potency and selectivity against various members of the kinome.

Research has identified the 4-(1H-pyrazol-4-yl)pyrimidine scaffold as a promising starting point for the development of pan-c-Jun N-terminal kinase (JNK) inhibitors. Through medicinal chemistry lead optimization, potent pan-JNK inhibitors were developed that demonstrated submicromolar activity in cellular assays. researchgate.net These efforts were guided by X-ray crystallography and computational modeling to refine the structure for improved potency and favorable pharmacokinetic properties. researchgate.net

An early compound in a related series, 4-(pyrazol-3-yl)-pyrimidine, showed inhibitory activity against JNK3 with a half-maximal inhibitory concentration (IC50) of 0.63 μM. ijmphs.com Notably, this compound exhibited high selectivity, with no significant inhibition of p38 kinase at concentrations up to 20 μM. ijmphs.com This initial finding spurred further structure-activity relationship (SAR) studies to optimize this pyrazole-substituted pyrimidine (B1678525) series. ijmphs.com

The 4-(pyrazol-4-yl)-pyrimidine framework has been a fertile ground for the discovery of inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

CDK2 Inhibition: Derivatives of 4-(pyrazol-4-yl)-pyrimidine have been investigated as potent inhibitors of CDK2. nih.gov Structure-activity relationship studies led to the identification of compounds with high potency, such as one inhibitor with an IC50 value of 0.29 nM against CDK2. nih.gov Further development, employing a bioisosteric replacement strategy, led to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. Within this series, compounds demonstrated potent CDK2 inhibition at single-digit nanomolar concentrations. For instance, one derivative, compound 15 , was identified as the most potent CDK2 inhibitor with a binding affinity (Ki) of 0.005 µM and exhibited sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines. semanticscholar.org Mechanistic studies in ovarian cancer cells confirmed that this compound reduced the phosphorylation of the retinoblastoma protein, induced cell cycle arrest in the S and G2/M phases, and triggered apoptosis. semanticscholar.org

CDK4/6 Inhibition: Significant research has focused on optimizing 4-(pyrazol-4-yl)-pyrimidines as selective inhibitors of CDK4 and CDK6. nih.govmdpi.com Structure-guided optimization, aided by X-ray crystallography of compounds bound to CDK6, helped to establish key determinants for both potency and selectivity. nih.govmdpi.com Several compounds from this class demonstrated significant selectivity for CDK4/6 over other closely related kinases like CDK1 and CDK2 in both enzymatic and cellular assays. nih.govmdpi.com The selectivity of these inhibitors is a critical aspect of their potential as anticancer agents, as it may lead to a wider therapeutic window compared to pan-CDK inhibitors. nih.gov Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been employed to understand and predict the selectivity of these compounds for CDK4 over CDK2. nih.govacs.org These studies have highlighted the importance of specific hydrogen bonding interactions in achieving this selectivity. acs.org

Compound ClassTarget KinaseKey Findings
4-(Pyrazol-4-yl)-pyrimidinesPan-JNKIdentified as potent inhibitors with submicromolar cellular activity. researchgate.net
4-(Pyrazol-3-yl)-pyrimidineJNK3IC50 of 0.63 μM with high selectivity over p38. ijmphs.com
(4-Pyrazolyl)-2-aminopyrimidinesCDK2Highly potent inhibitors with IC50 values as low as 0.29 nM. nih.gov
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Potent inhibition with Ki values in the single-digit nanomolar range (e.g., 0.005 µM). semanticscholar.org
4-(Pyrazol-4-yl)-pyrimidinesCDK4/6Demonstrated significant and selective inhibition of CDK4/6 over CDK1/2. nih.govmdpi.com

While the broader pyrazole (B372694) scaffold is prevalent in the development of p38 MAP kinase inhibitors, research directly implicating the specific this compound core is less defined. Studies have reported on N-pyrazole, N'-aryl ureas and pyrazolo[3,4-d]pyrimidine derivatives as potent p38α MAPK inhibitors. ijmphs.com For example, compounds such as N-4-Tolyl-4-(1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzamide have shown inhibitory activity against p38α MAPK that is more potent than the reference compound sorafenib. However, these represent more complex heterocyclic systems rather than the simple this compound core.

The pyrazolopyrimidine scaffold is a key feature in a series of inhibitors developed for Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component in inflammatory signaling pathways. Specifically, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent IRAK4 inhibitors. While these molecules contain a pyrazole and a pyrimidine ring system, they are part of a more complex, fused pyrazolo[1,5-a]pyrimidine (B1248293) core. Optimization of this series led to the identification of inhibitors with excellent potency, kinase selectivity, and pharmacokinetic properties suitable for oral administration.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Derivatives of the this compound scaffold have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. An initial screening identified 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives with notable antiviral properties, which were later found to be potent DHODH inhibitors.

The mechanism of action for the antiviral effect of this series was determined to be the inhibition of cellular DHODH. An iterative optimization process, starting from an initial hit, led to compounds with significantly improved activity. For example, 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine demonstrated a 4000-fold improvement in antiviral activity, achieving a subnanomolar level of inhibition. Biochemical assays with recombinant human DHODH confirmed the potent enzymatic inhibition, with IC50 values as low as 13 nM for the most active compounds in the series. Further structure-activity relationship studies on related azine-bearing analogues confirmed the inhibition of DHODH through enzymatic and cell-based assays.

Derivative ClassTarget EnzymePotency (IC50)
2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidinesHuman DHODHAs low as 13 nM.

PDE5 Inhibition

The pyrazolopyrimidine core is a foundational structure for the development of phosphodiesterase 5 (PDE5) inhibitors. Research has focused on synthesizing analogs, particularly pyrazolopyrimidinone (B8486647) derivatives, to achieve high potency and selectivity.

One study focused on a series of Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones. Several compounds in this series demonstrated inhibitory concentrations (IC50) in the low nanomolar range. A particularly potent derivative, compound 5r, exhibited an IC50 value of 8.3 nM for PDE5. This compound also showed a high degree of selectivity, being 240 times more selective for PDE5 over PDE6, an important factor for avoiding visual disturbances associated with less selective inhibitors nih.gov. Structure-activity relationship (SAR) studies on this tricyclic scaffold indicated that optimal activity was achieved with specific substitutions: a methyl group at position 1, a benzyl (B1604629) group at position 3, a phenyl group at position 9, and a linear four-carbon chain at position 6 nih.gov.

Table 1: PDE5 Inhibitory Activity of a Pyrazolopyrimidopyridazinone Derivative

Compound Target IC50 (nM) Selectivity (vs. PDE6)
5r PDE5 8.3 240-fold

Neuropeptide Y1 Receptor Antagonism

Neuropeptide Y (NPY) receptors, particularly the Y1 receptor, are involved in various physiological functions opnme.com. While the pyrazolopyrimidine scaffold is a versatile structure, current research literature does not prominently feature its derivatives as Neuropeptide Y1 (NPY1) receptor antagonists. The most widely studied non-peptide NPY1 antagonists belong to different chemical classes, such as the argininamide-type derivatives, including the potent and selective antagonist BIBO3304 opnme.comnih.govnih.govrsc.org. Further investigation is required to explore the potential of the this compound core in developing antagonists for this receptor.

Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonism

The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a central role in mediating stress responses. Over-activation of this system is linked to anxiety and depression, making CRF1 receptor antagonists a significant area of research nih.govmdpi.com. Derivatives of the pyrazolopyrimidine scaffold have been investigated for their potential to act as CRF1 antagonists.

A series of 3-phenylpyrazolo[1,5-a]pyrimidines was synthesized and evaluated for their binding affinity to the human CRF1 receptor. This research identified several analogs with the ability to bind to the receptor, suggesting that this particular scaffold could be a viable starting point for developing potent CRF1 antagonists nih.gov. Further studies on related structures, such as thiazolo[4,5-d]pyrimidine (B1250722) and other pyrazolopyrimidine compounds, have also yielded potent antagonists nih.govmdpi.com. For instance, one study on thiazolo[4,5-d]pyrimidine derivatives identified four compounds (2, 5, 20, and 21) with log IC50 values superior to the reference antagonist antalarmin, with compound 2 being among the most potent CRF1R antagonists developed in recent decades mdpi.com.

Studies on Anti-Proliferative Mechanisms at the Cellular Level

The pyrazolo[3,4-d]pyrimidine nucleus, being a bioisostere of purines, has been a major focus of anticancer drug development nih.govekb.eg. Derivatives have been shown to exert anti-proliferative effects through various mechanisms, primarily by inhibiting key enzymes involved in cell growth and proliferation, such as tyrosine kinases ekb.eg.

Research has demonstrated that pyrazolopyrimidine derivatives can inhibit cancer cell growth across multiple cell lines. In one study, a series of novel pyrazolopyrimidines were screened against breast cancer cells (MCF7), leading to the discovery of potent anti-proliferative compounds with EC50 values below 2 μM nih.gov. Further development led to a derivative, 11a, which exhibited a potent anti-proliferative effect in both MCF7 and triple-negative breast cancer (MDA-MB-231) cells, outperforming the standard SRC inhibitor dasatinib (B193332) nih.gov. Another study identified pyrazolo[3,4-d]pyrimidine compounds P1 and P2, which showed anti-proliferative activity against colorectal (HCT 116), hepatocellular (HepG2), and breast (MCF-7) cancer cell lines with IC50 values ranging from 22.7 to 40.75 µM mdpi.com.

The mechanisms of action often involve the inhibition of specific kinases. For example, some derivatives have been found to inhibit epidermal growth factor receptor-tyrosine kinase (EGFR-TK) ekb.eg, while others act as selective inhibitors of colony-stimulating factor-1 receptor (CSF-1R), a target implicated in glioblastoma rsc.orgrsc.org. The anti-proliferative action can also be mediated through the suppression of proliferation markers like Ki67, a nuclear protein associated with cell division nih.gov.

Table 2: Anti-Proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Cell Line Activity Measurement Value (µM)
8d MCF7 (Breast) EC50 < 2
9d MCF7 (Breast) EC50 < 2
P1 HCT 116 (Colorectal) IC50 22.7
P1 HepG2 (Liver) IC50 28.52
P2 HCT 116 (Colorectal) IC50 27.65
P2 MCF-7 (Breast) IC50 40.75
B27 T98 (Glioblastoma) EC50 < 4
B30 T98 (Glioblastoma) EC50 < 4
B31 T98 (Glioblastoma) EC50 < 4
B32 T98 (Glioblastoma) EC50 < 4

Antimicrobial Research (In Vitro Investigations)

The pyrazolopyrimidine scaffold has also been explored for its potential in developing new antimicrobial agents, with various derivatives showing activity against a range of bacteria and fungi.

In vitro studies have confirmed the antibacterial potential of pyrazolo[3,4-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria nih.gov. A study evaluating a series of these compounds demonstrated significant, dose-dependent activity against Staphylococcus aureus and Escherichia coli. One compound in particular, at a concentration of 200 µg/mL, was able to almost completely inhibit the growth of S. aureus nih.gov.

Another investigation into 3-Isopropyl-4-aryl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-thiones found several derivatives to be active against S. aureus. The minimum inhibitory concentration (MIC) was determined for the most active compounds.

**Table 3: Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against *S. aureus***

Compound MIC (µg/mL)
4b 185
4c 78
4d 156
7c 78
7d 102

The antifungal properties of pyrazolopyrimidine derivatives have been evaluated against various fungal strains, including human pathogens and phytopathogenic fungi eijppr.com.

In one study, synthesized pyrazolo[1,5-a]pyrimidine derivatives were tested against Aspergillus fumigates and Candida albicans, among other fungi nih.gov. The results showed that most of the tested compounds were active antifungal agents nih.gov. Another study focused on the antifungal activity of pyrazolo[3,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine derivatives against Candida albicans, with two compounds showing an MIC of 312.5 µg/mL researchgate.net.

Research into 6,7-diarylpyrazolo[1,5-a]pyrimidines against five types of plant-pathogenic fungi also yielded promising results. Specific derivatives demonstrated significant inhibition of fungal growth, with IC50 values indicating potent activity against certain species amazonaws.comnih.gov.

Table 4: Antifungal Activity of 6,7-Diarylpyrazolo[1,5-a]pyrimidine Derivatives

Compound Fungal Species IC50 (µg/mL)
4h Cytospora sp. 27.32
4h F. solani 21.04
4j A. solani 17.11
4k A. solani 20.64

Antiviral Activity Studies

Derivatives of pyrazole and pyrimidine have been a focus of antiviral research due to their role as inhibitors of nucleotide biosynthesis, a pathway crucial for viral replication. mdpi.com The strategy of targeting host-cell metabolic pathways, such as the de novo pyrimidine biosynthesis, is considered a promising approach for developing broad-spectrum antiviral agents. mdpi.comelsevierpure.com Inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, have shown efficacy against a variety of RNA viruses. mdpi.combiorxiv.org

While studies may not focus on the parent compound this compound, related structures have been evaluated. For instance, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and tested for activity against a panel of RNA and DNA viruses. frontiersin.org Similarly, pyrazolo[1,5-a]pyrimidine compounds, which are isomers of the pyrazolopyrimidine core, have been noted for their wide range of biological activities, including antiviral properties. nih.gov Research into pyrazole derivatives bearing a hydroxyquinoline scaffold has also shown potential for potent inhibition of coronaviruses, including SARS-CoV-2. nih.gov These findings underscore the potential of the pyrazolylpyrimidine scaffold as a basis for the development of novel antiviral therapeutics.

Herbicidal and Agricultural Application Research

The this compound structure is a key component in the design of novel herbicides. Research has demonstrated that derivatives of this compound exhibit significant herbicidal effects through various modes of action.

Pigment Biosynthesis Inhibition (Chlorophyll and Carotenoid)

A significant mechanism of action for herbicidal pyrazolylpyrimidine derivatives is the inhibition of pigment biosynthesis, leading to a characteristic bleaching effect in susceptible plants. nih.govnih.gov Studies have shown that a series of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives express bleaching activities, indicating their role as potential pigment biosynthesis inhibitors. nih.govresearchgate.net The structure-activity relationship suggests that an alkynyloxy group at the 6-position of the pyrimidine ring is important for these bleaching activities. nih.gov

Inhibition of chlorophyll (B73375) has been quantified for several derivatives. One study found that 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine produced high levels of chlorophyll inhibition in seedlings of Pennisetum alopecuroides L. nih.govresearchgate.net Another compound from a related series also showed potent inhibition of chlorophyll levels in the same species. nih.govresearchgate.net Previous work has also reported that pyrazolylpyrimidine derivatives inhibit both chlorophyll and carotenoid biosynthesis. researchgate.net

**Table 1: Herbicidal Activity of this compound Derivatives on Pigment Biosynthesis in *Pennisetum alopecuroides***

Compound Activity Metric (IC₅₀) Value Source
2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine Chlorophyll Inhibition 3.14 mg L⁻¹ nih.govresearchgate.net
Compound 5h (a 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivative) Chlorophyll Inhibition 3.48 mg L⁻¹ nih.govresearchgate.net

Plant Root Growth Inhibition

In addition to affecting pigment production, certain this compound derivatives have demonstrated potent inhibitory effects on plant root growth. Structure-activity relationship studies indicate that compounds with an amino group at the 6-position of the pyrimidine ring exhibit excellent inhibition of weed root growth. nih.gov

One derivative, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine, was identified as having the strongest inhibitory activity against the root growth of Pennisetum alopecuroides. nih.govresearchgate.net This highlights a distinct mechanism of herbicidal action within this class of compounds, separate from the bleaching effect.

**Table 2: Root Growth Inhibition by a this compound Derivative on *Pennisetum alopecuroides***

Compound Activity Metric (IC₅₀) Value Source
N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine Root Growth Inhibition 1.90 mg L⁻¹ nih.govresearchgate.net

Insecticidal Efficacy against Agricultural Pests

The pyrimidine and pyrazole moieties are present in various commercial insecticides. researchgate.netresearchgate.net The mode of action for some of these compounds involves the inhibition of mitochondrial electron transport at Complex I. researchgate.net Research into novel pyrimidinamine derivatives containing a phenyloxazole moiety has shown that some of these compounds exhibit significant insecticidal activities against pests like Aphis fabae (bean aphid) and Tetranychus cinnabarinus (carmine spider mite). researchgate.net For example, the compound 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine displayed potent activity against A. fabae. researchgate.net While these are more complex derivatives, they demonstrate the utility of the pyrimidine core in developing new insecticidal agents.

Antiulcer Research utilizing In Vivo Animal Models

Derivatives of this compound have been evaluated for their cytoprotective antiulcer activity in animal models. A study investigating various (1H-Pyrazol-1-yl)pyrimidines found that 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine exhibited potent inhibition of ulcers in rats. nih.gov This effect was observed in two different models: HCl-ethanol-induced ulcers and water-immersion stress-induced ulcers. nih.gov

Another related compound, 4,6-bis(1H-pyrazol-1-yl)pyrimidine, also showed a potent inhibitory effect on gastric lesions induced by HCl-ethanol, ethanol (B145695) alone, and water immersion stress in rats. nih.gov The mechanism for this cytoprotective effect is suggested to involve an increase in bicarbonate secretion. nih.gov These studies highlight the therapeutic potential of this chemical class in treating gastric ulcers.

Other Investigated Biological Activities in Pre-clinical Research

The pyrazole and pyrimidine scaffolds are known for a wide range of bioactivities, and research has extended beyond the applications previously mentioned.

Fungicidal Activity: In the search for new agrochemicals, pyrazole derivatives have been synthesized and tested for their fungicidal properties. A series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety displayed significant fungicidal activities against several plant pathogens. d-nb.info Notably, some compounds showed activity against Gaeumannomyces graminis var. tritici, the fungus that causes take-all disease in wheat, that was comparable to the commercial fungicide pyraclostrobin. d-nb.info

Protein Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines are recognized as important classes of heterocyclic compounds that act as protein kinase inhibitors, which are significant targets in cancer therapy. nih.govmdpi.com Research has identified pyrazolo[3,4-d]pyrimidine derivatives that act as potent Src inhibitors, a non-receptor tyrosine kinase implicated in cancers like glioblastoma. mdpi.com While these compounds are structurally distinct from this compound, they share the fused pyrazolopyrimidine core, indicating the scaffold's relevance in kinase inhibition research.

Anti-inflammatory Activity: Pyrazole derivatives have also been investigated for their potential as anti-inflammatory agents. eurekaselect.com

Anti-inflammatory Properties

The pyrazole nucleus is a significant pharmacophore known for its anti-inflammatory effects. nih.govnih.gov While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the available research, the broader class of pyrazole-containing compounds has been a focus of investigation for the development of new anti-inflammatory agents. nih.govmdpi.com The anti-inflammatory mechanism of pyrimidine derivatives is often linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) production through the suppression of cyclooxygenase (COX) enzymes, COX-1 and COX-2. rsc.org

Derivatives of the 4-(pyrazol-1-yl)benzenesulfonamide scaffold have been designed and synthesized as multi-target anti-inflammatory agents. These compounds have shown inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX). researchgate.net In broader studies of pyrimidine derivatives, various analogues have been identified as clinically used anti-inflammatory drugs, such as epirizole. rsc.org Research into pyrazolo[1,5-a]quinazolines and related derivatives has also identified compounds with anti-inflammatory activity, which function by inhibiting lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com

Analgesic Properties

The structural framework of pyrazole is a key component in several compounds exhibiting analgesic effects. While specific research on the analgesic properties of this compound is limited, studies on related pyrazole derivatives have shown promise. For instance, the incorporation of pyrazole and 1,2,4-triazole (B32235) moieties within a single molecular structure has been explored for the development of new analgesic agents. zsmu.edu.ua

In vivo studies on pyrazole-containing derivatives of 1,2,4-triazole-3-thiol have demonstrated antinociceptive activity in acetic acid-induced writhing and formalin-induced pain models. zsmu.edu.ua The development of novel analgesics often focuses on creating compounds with high efficacy and reduced side effects, and the versatile structure of the pyrazole ring makes it a valuable scaffold in this area of research. zsmu.edu.ua

Antimalarial Properties

The pyrazole scaffold has been investigated for its potential in developing new antimalarial agents. Although direct antimalarial studies on this compound are not prominent, research into related compounds has been conducted. For example, new pyrazolylpyrazoline derivatives have been synthesized and evaluated as dual-acting antimalarial and antileishmanial agents. nih.gov These studies highlight the ongoing effort to identify novel compounds to combat parasitic diseases like malaria. nih.gov

Cardiotonic Activities

Research into a series of pyrazolylpyrimidines has revealed significant cardiotonic activity. These compounds were assessed for their effects on the papillary muscles and atria of guinea pig hearts. nih.gov Several derivatives demonstrated positive inotropic effects, with some showing potency comparable to the well-known cardiotonic agent milrinone. nih.gov

One study identified 2-(4,5-dimethyl-pyrazol-1-yl)-4-thioxo-6-methyl-4H-pyrimidine, 2-methylthio-pyrimidine-4-yl-hydroxyacet-(5-hydroxy-3,5-dimethyl)-1-5H-pyrazolide, and 2-methylthio-4-oxo-4H-pyrimidine-3-yl-acet-(5-hydroxy-3,5-dimethyl)-1-5H-pyrazolide as having the most pronounced positive inotropic effects. nih.gov Further investigations into novel pyrimidine derivatives have also identified compounds with positive inotropic properties, suggesting that antagonism of the negative influence of endogenous adenosine (B11128) on the heart may be involved in their mechanism of action. acs.org

A2A Adenosine Receptor Antagonism

Studies on 2-substituted adenosine analogues containing a substituted pyrazole have shed light on the structural requirements for A2A receptor affinity. nih.gov Specifically, the 2-(N-1-pyrazolyl) adenosine series demonstrated higher affinity for the A2A receptor compared to the 2-(C-4-pyrazolyl) series, indicating that the N-1 nitrogen of the pyrazole ring may contribute to more favorable binding interactions with the receptor. nih.gov A number of non-xanthine A2A receptor antagonists have been developed, with some, like ZM-241385, showing high potency and selectivity. nih.gov

Role in Chemical Biology Tool Development and Lead Optimization

Design and Synthesis of Novel Chemical Entities

The design and synthesis of novel compounds based on the 4-(1H-Pyrazol-1-yl)pyrimidine core are driven by the objective of creating molecules with specific biological activities. Researchers modify the core structure by adding different functional groups to explore and optimize interactions with biological targets.

For instance, a series of novel this compound derivatives were designed and synthesized to be evaluated for herbicidal activities. nih.govnih.gov In one study, thirty different derivatives were created and characterized using methods like IR, NMR, and mass spectroscopy. The goal was to understand how different chemical groups attached to the pyrimidine (B1678525) ring would affect the compound's ability to inhibit plant growth. nih.gov The synthesis process often involves multi-step reactions, such as heterocyclic condensation to form the pyrimidine core, followed by coupling reactions like the Suzuki-Miyaura coupling to attach the pyrazole (B372694) group.

Another area of focus is the development of kinase inhibitors. Researchers have designed and synthesized pyrazol-4-ylpyrimidine derivatives to target specific kinases like ROS1, which is implicated in non-small cell lung cancer. nih.gov The design strategy often begins with a known lead compound, which is then systematically modified to improve potency and selectivity. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized as selective inhibitors for phosphoinositide 3-kinase δ (PI3Kδ), a target for inflammatory diseases. nih.gov The synthesis of these complex molecules requires carefully planned routes, often involving the creation of key intermediate compounds that are later combined to form the final product. nih.gov

The versatility of the pyrazole scaffold allows for the creation of extensive libraries of compounds for screening against various diseases. nih.gov Computational methods, such as 3D-QSAR and molecular docking, are increasingly used to guide the design of these new chemical entities, predicting how they will interact with their intended targets before synthesis. mdpi.com

Development of Pharmacological Probes and Research Tool Compounds

Pharmacological probes are essential tools in chemical biology for studying the function of specific proteins and pathways. The this compound scaffold has been instrumental in developing such probes due to its ability to be tailored into potent and selective inhibitors for various biological targets.

A notable example is the development of inhibitors for histone demethylases like KDM5. Starting from a lead molecule containing a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, researchers used structure- and property-based design to create potent and selective KDM5 inhibitors. nih.gov One such compound, 48 , demonstrated improved cell potency and an excellent pharmacokinetic profile in mice. This compound serves as a robust chemical probe for investigating the biological functions of KDM5 in vivo. nih.gov

Similarly, derivatives of 4-(1H-Pyrazol-4-yl)pyrimidine have been optimized to create pan-JNK inhibitors. These compounds are used as research tools to study the role of c-Jun N-terminal kinases (JNKs) in diseases like Huntington's disease. researchgate.net Through medicinal chemistry optimization guided by X-ray crystallography and computational modeling, potent inhibitors were identified that showed activity in cellular assays. One compound, 9t , was found to be brain-penetrant, allowing for its use in preclinical animal models to study the effects of JNK inhibition in the central nervous system. researchgate.net

These tool compounds are crucial for validating new drug targets and elucidating complex biological pathways. The development of selective inhibitors for targets like ROS1 kinase also contributes to the pool of available research tools, enabling scientists to dissect the specific roles of these kinases in cellular processes. nih.gov

Lead Optimization Strategies in Drug Discovery Research

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its drug-like properties. This includes enhancing potency, selectivity, metabolic stability, and pharmacokinetic profiles. The this compound scaffold is frequently subjected to such optimization strategies.

In the quest for treatments for Parkinson's disease, 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines were identified as selective A2A adenosine (B11128) receptor antagonists. nih.gov The lead optimization process involved preparing various derivatives with different substituted pyridyl groups at the C-6 position of the pyrimidine ring. This led to the discovery of the 5-methoxy-3-pyridyl derivative 6g , which showed high potency (hA2A Ki 2.3 nM) and selectivity over the A1 receptor (hA1 Ki 190 nM). However, further optimization was needed to address its poor aqueous solubility and limited exposure in non-rodent species. nih.gov

Another example is the optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to develop KDM5 inhibitors. nih.gov Starting with a lead molecule, researchers employed structure-based design to improve potency and selectivity. This involved modifying different parts of the molecule to enhance its fit within the binding site of the KDM5 enzyme. This strategy successfully generated compound 48 , which not only had improved cellular potency but also possessed favorable pharmacokinetic properties, making it suitable for in vivo studies. nih.gov

Structure-activity relationship (SAR) studies are central to lead optimization. By systematically altering substituents on the pyrazolylpyrimidine core and observing the effect on biological activity, researchers can build a model for what chemical features are essential for potency and selectivity. nih.govnih.gov For example, in the development of herbicidal pyrazolylpyrimidines, it was found that an alkynyloxy group at the 6-position of the pyrimidine ring was crucial for bleaching activities, while an amino group at the same position conferred excellent inhibition of weed root growth. nih.gov

Lead Compound ClassTargetOptimization GoalKey Findings
4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidinesA2A Adenosine ReceptorImprove potency and selectivity for Parkinson's disease treatment.Derivative 6g showed high potency (Ki = 2.3 nM) but had poor solubility and pharmacokinetics in non-rodents. nih.gov
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivativesKDM5 Histone DemethylaseGenerate potent, selective, and orally bioavailable inhibitors.Compound 48 was developed with improved cell potency (EC50 = 0.34μM) and an excellent pharmacokinetic profile in mice. nih.gov
4-(1H-Pyrazol-4-yl)pyrimidine derivativesROS1 KinaseDiscover potent and selective inhibitors for non-small cell lung cancer.Compound 7c was identified as the most potent inhibitor with an IC50 of 24 nM and high selectivity over the related ALK kinase. nih.gov

Scaffold-Based Drug Discovery Research

Scaffold-based drug discovery leverages a core molecular structure, or scaffold, that is known to interact with a particular class of biological targets. The this compound moiety is a prime example of such a scaffold, particularly in the development of protein kinase inhibitors. nih.govmdpi.com Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of diseases like cancer. nih.gov

The pyrazole ring is considered a privileged structure due to its synthetic accessibility and versatile bioisosteric properties, meaning it can replace other chemical groups to improve a molecule's drug-like characteristics. mdpi.com When fused or linked to a pyrimidine ring, it forms a rigid and planar framework that is highly suitable for chemical modification at various positions, allowing for fine-tuning of its interaction with biological targets. nih.gov

This scaffold has been successfully employed to develop inhibitors for a wide range of kinases. For example, the pyrazolo[3,4-d]pyrimidine scaffold is an essential pharmacophore in many anticancer agents, including inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com Researchers have synthesized and evaluated numerous derivatives based on this core, leading to compounds with potent inhibitory activity against multiple cancer-related targets, including EGFR, VEGFR-2, and Topo-II. mdpi.com

The research on pyrazol-4-ylpyrimidine derivatives as ROS1 kinase inhibitors further illustrates the power of this approach. nih.gov By using a lead compound based on this scaffold, a series of new derivatives were synthesized and screened, leading to the identification of highly potent and selective inhibitors. This scaffold-based approach accelerates the discovery process by focusing medicinal chemistry efforts on a proven molecular framework. nih.gov The success of this strategy is evidenced by the number of approved drugs and clinical candidates that contain a pyrazole or pyrazolopyrimidine core, targeting a diverse array of diseases from cancer to inflammatory conditions. nih.govmdpi.com

ScaffoldTarget ClassTherapeutic AreaExample
Pyrazolo[3,4-d]pyrimidineProtein Kinases (e.g., EGFR, VEGFR-2)OncologyDevelopment of multi-target anticancer agents. mdpi.com
Pyrazol-4-ylpyrimidineProtein Kinases (e.g., ROS1)OncologyDesign of selective inhibitors for non-small cell lung cancer. nih.gov
Pyrazolo[1,5-a]pyrimidineProtein Kinases (e.g., PI3Kδ)Inflammation/OncologySynthesis of selective PI3Kδ inhibitors. nih.gov
This compoundHerbicidal TargetsAgrochemicalDevelopment of novel pigment biosynthesis inhibitors. nih.gov

Applications in Material Science Research

Development as Ligands for Transition Metal Complexes

The 4-(1H-Pyrazol-1-yl)pyrimidine scaffold is a notable class of nitrogen-containing heterocyclic ligands. The presence of multiple nitrogen atoms in both the pyrazole (B372694) and pyrimidine (B1678525) rings allows for various coordination modes with transition metal ions. Research has demonstrated that these ligands can act as chelating agents, forming stable complexes with metals such as copper, rhodium, and iridium.

The coordination behavior of these ligands can be influenced by the substituents on the pyrimidine and pyrazole rings. For instance, studies on derivatives like 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(morpholino)pyrimidine and 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-phenoxypyrimidine have revealed different coordination behaviors. The former acts as a chelating bidentate ligand, while the latter can exhibit a more complex chelating/bridging tridentate coordination. rsc.orgnih.gov This difference is attributed to the steric hindrance around the pyrimidine nitrogen atom, which can be modulated by the nature of the substituent at the 6-position. rsc.orgnih.gov

The coordination complexes of this compound and its derivatives have been extensively characterized using various analytical techniques, including single-crystal X-ray diffraction, IR spectroscopy, and NMR spectroscopy.

A notable example is the synthesis and characterization of mixed-valence copper(I,II) halide complexes. rsc.orgnih.gov In these complexes, the ligand's coordination mode plays a crucial role in the final structure. For example, in the complex formed with 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-phenoxypyrimidine, the ligand exhibits a rare chelating/bridging tridentate coordination, leading to the formation of a 1D coordination polymer. rsc.orgnih.gov X-ray analysis of this polymer revealed that the copper ions are in a tetrahedral environment. rsc.orgnih.gov

Rhodium(III) complexes with substituted 2-(1H-pyrazol-1-yl)pyrimidine ligands have also been synthesized and characterized. researchgate.netnsc.ru These studies show that the substituents on the pyrazole ring can influence the properties of the resulting complexes. researchgate.netnsc.ru Similarly, the synthesis and characterization of heteroleptic iridium(III) complexes with 1-(2,4-difluorophenyl)-1H-pyrazole have been reported, demonstrating the versatility of the pyrazole moiety in forming stable organometallic compounds. nih.gov

The table below summarizes the characterization data for selected transition metal complexes with pyrazolylpyrimidine-based ligands.

ComplexMetal IonCoordination GeometryKey Structural Feature
[Cu(L2)2Br]2[Cu2Br4]Cu(I), Cu(II)TetrahedralLigand acts as a chelating bidentate donor. rsc.orgnih.gov
[Cu2L3Br3]nCu(I), Cu(II)TetrahedralLigand shows chelating/bridging tridentate coordination. rsc.org
[RhLMe(H2O)Cl2][RhLMe(EtOH)Cl2]∙EtOHRh(III)Not specifiedSubstituents on the pyrazole ring affect properties. researchgate.net
[Ir(dfppz)2(N^N)]+Ir(III)Not specifiedForms stable heteroleptic complexes. nih.gov

Investigation of Photophysical Properties of Complexes

The photophysical properties of transition metal complexes containing this compound-based ligands are a significant area of research. The inherent luminescence of the ligands is often modulated upon coordination to a metal center.

For instance, substituted 4-(1H-pyrazol-1-yl)pyrimidines have been observed to exhibit blue emission in their free state. rsc.orgnih.gov However, upon coordination to copper ions, this emission is quenched. rsc.orgnih.gov This phenomenon is common in coordination chemistry and can be attributed to energy or electron transfer processes between the ligand and the metal ion.

In contrast to the quenching observed with copper, iridium(III) complexes containing a pyrazole moiety, specifically 1-(2,4-difluorophenyl)-1H-pyrazole, have been shown to be blue emitters in acetonitrile (B52724) solutions. nih.gov The emission wavelengths of these complexes can be tuned by modifying the ancillary ligands, with reported emission maxima ranging from 493 nm to 517 nm. nih.gov Theoretical calculations on these iridium complexes suggest that the emission originates from a mixed metal-to-ligand/ligand-to-ligand charge transfer (MLCT/LLCT) triplet state. nih.gov

The table below presents some of the photophysical data for these complexes.

ComplexEmission ColorEmission Maxima (λem)Notes
Free Ligands (e.g., L2, L3)BlueNot specifiedEmission is quenched upon coordination to copper ions. rsc.orgnih.gov
[Ir(dfppz)2(N^N)]+ (N^N = 1-4)Blue493 - 517 nmEmission is from a mixed MLCT/LLCT triplet state. nih.gov

Exploration of Catalytic Activity in Research Contexts

While the primary focus of research on this compound complexes has been on their structural and photophysical properties, there is growing interest in their potential catalytic applications. Pyrazole-containing ligands are known to form stable complexes with various transition metals that are active catalysts in a range of organic transformations.

The versatility of pyrazole-based ligands in catalysis stems from their sigma-donating ability and the ease with which their electronic and steric properties can be tuned. researchgate.net This allows for the fine-tuning of the reactivity of the metal center. Pyrazolyl metal complexes have been successfully employed as catalysts in carbon-carbon coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net

Although specific studies focusing solely on the catalytic activity of this compound complexes are still emerging, research on related systems provides strong evidence for their potential. For example, transition metal-catalyzed reactions are a cornerstone of modern synthetic chemistry, and the development of new ligand scaffolds is crucial for advancing this field. dntb.gov.ua The structural features of this compound make it an attractive candidate for the development of novel catalysts. The presence of both a pyrazole and a pyrimidine ring offers multiple coordination sites that can stabilize different oxidation states of a metal catalyst and influence its reactivity.

Q & A

Q. Q1. What are the key reaction conditions for synthesizing 4-(1H-Pyrazol-1-yl)pyrimidine derivatives?

The synthesis typically involves multi-step reactions, such as condensation and cyclization. For example:

  • Step 1 : Pyrazole intermediates are prepared via acetic acid-catalyzed reflux in ethanol/water (4:1, v/v) .
  • Step 2 : Subsequent phosphorylation using POCl₃ and DMF at 0–60°C yields chlorinated intermediates .
  • Step 3 : Ammonium acetate (2.00 equiv.) in glacial acetic acid at 108°C facilitates cyclization to form the pyrimidine core .
    These conditions are critical for regioselectivity and yield optimization.

Q. Q2. How can researchers troubleshoot low yields in pyrimidine ring formation?

Low yields often arise from incomplete cyclization or side reactions. Methodological adjustments include:

  • Increasing reaction time or temperature for steps involving NH₄OAc in acetic acid .
  • Purifying intermediates via column chromatography before cyclization .
  • Monitoring reaction progress using TLC or HPLC to isolate kinetic vs. thermodynamic products .

Structural Characterization

Q. Q3. What advanced techniques are used to confirm the structure of this compound derivatives?

  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯π bonds) and confirms substituent positions, as demonstrated for related trifluoromethylpyrimidine analogs .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes pyrazole and pyrimidine protons, with typical pyrimidine C-2 and C-4 signals at δ 160–165 ppm in ¹³C spectra .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, especially for halogenated derivatives .

Q. Q4. How do researchers resolve contradictions in crystallographic vs. computational structural models?

Discrepancies may arise from dynamic effects (e.g., solvent interactions). Strategies include:

  • Comparing experimental (XRD) and computational (DFT-optimized) bond lengths/angles .
  • Performing temperature-dependent NMR to assess conformational flexibility .

Biological Activity and Mechanistic Studies

Q. Q5. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or phosphodiesterases using fluorescence-based substrates .
  • Cellular cytotoxicity : Assess via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 24–72 h exposure .
  • Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .

Q. Q6. How can researchers address inconsistent activity data across structural analogs?

Contradictions may stem from off-target effects or solubility issues. Solutions include:

  • Conducting solubility assays (e.g., PBS/DMSO) to rule out aggregation .
  • Profiling selectivity using kinase panels or proteome-wide screens .
  • Validating results with orthogonal assays (e.g., Western blotting for target modulation) .

Advanced Reactivity and Functionalization

Q. Q7. What strategies enable selective functionalization of the pyrimidine ring?

  • Electrophilic substitution : Use POCl₃ or PBr₃ to halogenate the C-2/C-4 positions .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at C-5, catalyzed by Pd(PPh₃)₄ .
  • Nucleophilic displacement : Replace chloro substituents with amines or alkoxides under microwave-assisted conditions .

Q. Q8. How do solvent and temperature affect regioselectivity in substitution reactions?

  • Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms at electron-deficient pyrimidine positions .
  • Lower temperatures (0–25°C) reduce side reactions in multi-step functionalization .

Computational and Mechanistic Insights

Q. Q9. What computational tools predict the reactivity of this compound derivatives?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Molecular docking : Screens binding poses against protein targets (e.g., using AutoDock Vina) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. Q10. How can researchers reconcile discrepancies between predicted and observed reaction pathways?

  • Compare activation energies (ΔG‡) from DFT with experimental kinetic data .
  • Use in situ IR or Raman spectroscopy to detect transient intermediates .

Data Reproducibility and Validation

Q. Q11. What protocols ensure reproducibility in synthesizing this compound analogs?

  • Document exact stoichiometry, solvent grades, and drying methods (e.g., molecular sieves for DMF) .
  • Share crystallographic data (CCDC entries) and NMR spectra (peak integration ratios) .
  • Use certified reference standards for HPLC/LC-MS calibration .

Safety and Handling

Q. Q12. What safety precautions are critical when handling phosphorylating agents (e.g., POCl₃)?

  • Conduct reactions in a fume hood with inert gas (N₂/Ar) due to toxic HCl emissions .
  • Quench excess POCl₃ with ice-cold water or ethanol in a controlled manner .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.